(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate

Description

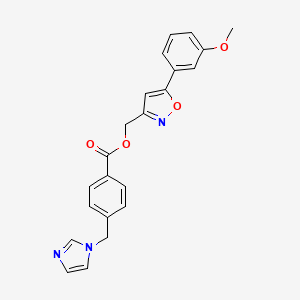

The compound "(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate" is a hybrid organic molecule featuring two pharmacologically relevant heterocyclic moieties: an isoxazole ring substituted with a 3-methoxyphenyl group and a benzoate ester linked to a 1H-imidazole methyl group.

Properties

IUPAC Name |

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 4-(imidazol-1-ylmethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-27-20-4-2-3-18(11-20)21-12-19(24-29-21)14-28-22(26)17-7-5-16(6-8-17)13-25-10-9-23-15-25/h2-12,15H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPDUCRXOKOAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure and Properties

The compound features an isoxazole ring, a methoxyphenyl substituent, and an imidazolyl moiety. Its structure can be represented as follows:

Research indicates that compounds with similar structures may exhibit a range of biological activities, including:

- Antimicrobial Activity : Isoxazole derivatives have been shown to possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Anticancer Properties : The imidazole and isoxazole moieties are known to interact with various cellular pathways involved in cancer proliferation and apoptosis.

1. Antimicrobial Activity

Studies have demonstrated that isoxazole derivatives can inhibit the growth of various pathogens. For instance, a related compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL .

2. Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. A study reported that similar compounds demonstrated IC50 values ranging from 0.2 to 5.0 µM against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.55 |

| Compound B | A549 | 2.10 |

| Compound C | HCT116 | 1.32 |

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Isoxazole derivatives have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .

Table 2: Enzyme Inhibition Potency

| Compound Name | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound D | AChE | 0.59 |

| Compound E | BChE | 0.15 |

Case Studies

A recent case study examined the effects of an isoxazole derivative on tumor growth in vivo. The study utilized a xenograft model where tumor cells were implanted into mice. Treatment with the compound resulted in a significant reduction in tumor volume compared to the control group, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives based on structural motifs, synthesis pathways, and inferred properties.

Structural Analogues with Isoxazole and Benzoate Moieties

I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate)

- Core Structure : Ethyl benzoate linked to a 3-methylisoxazole via a pentylthio chain.

- Key Differences : The target compound replaces the ethyl group with a (5-(3-methoxyphenyl)isoxazol-3-yl)methyl ester and incorporates an imidazole-methyl group at the 4-position of the benzoate. The absence of a thioether chain in the target may reduce metabolic susceptibility compared to I-6501 .

I-6602 (Ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate)

- Core Structure : Ethyl benzoate with a propoxy-ethoxy bridge to a 3-methylisoxazole.

Analogues with Imidazole Derivatives

4-Substituted-5-(5-Methyl-1H-imidazol-4-yl)-4H-1,2,4-triazole-3-thiones

- Core Structure : Triazole-thiones linked to a methyl-imidazole group.

- Key Differences : While these compounds share the imidazole motif, the target compound’s benzoate-isoxazole framework offers distinct electronic properties. The thione group in triazole derivatives enhances metal chelation, whereas the benzoate ester in the target may prioritize hydrolytic stability .

Ethyl 3-(1-Trityl-1H-imidazol-4-yl)acrylate

- Core Structure : Ethyl acrylate conjugated to a trityl-protected imidazole.

- Key Differences : The trityl group in this analogue provides steric protection, contrasting with the target compound’s exposed imidazole-methyl group. This difference could influence solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.